4-methoxy-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide
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Overview
Description
4-methoxy-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is a complex organic compound with a unique structure that combines a benzimidazole core with a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Sulfonamide Formation: The final step involves the reaction of the benzimidazole derivative with a sulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzimidazole ring and the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines.
Scientific Research Applications
4-methoxy-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies involving enzyme inhibition and protein binding due to its sulfonamide group, which is known to interact with various enzymes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the benzimidazole core can interact with DNA and proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide: shares similarities with other benzimidazole derivatives and sulfonamides.
Benzimidazole Derivatives: Compounds like 2-mercaptobenzimidazole and benzimidazole itself.
Sulfonamides: Compounds such as sulfanilamide and sulfamethoxazole.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which provide a distinct set of chemical and biological properties. The presence of both the benzimidazole and sulfonamide groups allows it to interact with a broader range of biological targets compared to simpler analogs.
Properties
IUPAC Name |
4-methoxy-N-(1,5,6-trimethylbenzimidazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-11-9-15-17(18-10-20(15)3)16(12(11)2)19-24(21,22)14-7-5-13(23-4)6-8-14/h5-10,19H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJDDQLOLWHWSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=C(C=C3)OC)N=CN2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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